5-methyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine
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Overview
Description
Synthesis Analysis
The synthetic routes for MTPTIP involve intricate steps, including cyclization reactions, thioether formation, and tetrazole ring construction. Researchers have explored various methods to access this compound, aiming for high yields and purity. Notably, click chemistry approaches have been employed due to their efficiency and versatility .
Molecular Structure Analysis
The molecular formula of MTPTIP is C₁₄H₁₀N₆S . Its structure combines the imidazo[1,2-a]pyridine core, thioether linkage, and phenyl group. The arrangement of atoms and bonds significantly influences its properties and interactions with biological targets .
Chemical Reactions Analysis
MTPTIP can participate in various chemical reactions, including nucleophilic substitutions, oxidation, and coordination with metal ions. Its reactivity depends on the functional groups present, such as the thioether and tetrazole rings. Researchers have explored its derivatization to enhance specific properties or tailor its biological activity .
Physical and Chemical Properties Analysis
Properties
IUPAC Name |
5-methyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6S/c1-12-6-5-9-15-17-13(10-21(12)15)11-23-16-18-19-20-22(16)14-7-3-2-4-8-14/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLYIIRKSZCXCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)CSC3=NN=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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